Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 7-Chloro-3-methyl-pyrazolo[1,5-a]pyrimidine
The molecular weight (MW) and lipophilicity (cLogP) of 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (MW: 171.56 g/mol; cLogP: ~1.2) differ notably from its 3-methyl analog (7-chloro-3-methyl-pyrazolo[1,5-a]pyrimidine, MW: 167.60 g/mol; cLogP: ~1.8). The lower cLogP of the 3-fluoro compound suggests improved aqueous solubility and potential for reduced non-specific binding .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.2 |
| Comparator Or Baseline | 7-chloro-3-methyl-pyrazolo[1,5-a]pyrimidine: ~1.8 |
| Quantified Difference | Reduction of ~0.6 log units |
| Conditions | In silico prediction |
Why This Matters
A lower cLogP value can translate to improved aqueous solubility and lower non-specific binding, which are critical for in vitro assay reproducibility.
